molecular formula C29H28N4O6 B557269 Fmoc-Ser(tBu)-ODhbt CAS No. 109434-27-7

Fmoc-Ser(tBu)-ODhbt

Cat. No. B557269
M. Wt: 528.6 g/mol
InChI Key: NCZXTUHFIKZNNH-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Ser(tBu)-OH” is a standard serine derivative utilized in solid phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .


Synthesis Analysis

“Fmoc-Ser(tBu)-OH” is used in the peptide synthesis . Some of the reported examples are: Total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation . It is also used in the preparation of MUC1, a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .


Molecular Structure Analysis

The empirical formula of “Fmoc-Ser(tBu)-OH” is C22H25NO5 . Its molecular weight is 383.44 .


Chemical Reactions Analysis

“Fmoc-Ser(tBu)-OH” is used in Fmoc solid-phase peptide synthesis . It is also used in the synthesis of bio-inspired peptide crypto-thioesters .


Physical And Chemical Properties Analysis

“Fmoc-Ser(tBu)-OH” appears as a white to off-white powder . It is soluble in DMF .

Scientific Research Applications

“Fmoc-Ser(tBu)-ODhbt” is a derivative of the amino acid serine that is used in peptide synthesis . The “Fmoc” part of the molecule is a protecting group used in solid-phase peptide synthesis, and “tBu” or “tert-butyl” is another protecting group that prevents unwanted side reactions .

  • Scientific Field : Biochemistry, specifically peptide synthesis .
  • Summary of the Application : Fmoc-Ser(tBu)-ODhbt is used in the synthesis of peptides, which are short chains of amino acids. Peptides have a wide range of applications in biological research, including as potential drugs .
  • Methods of Application : The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
  • Results or Outcomes : The use of Fmoc-Ser(tBu)-ODhbt in peptide synthesis has enabled the production of a wide range of peptides for biological research. The exact results or outcomes would depend on the specific peptides being synthesized and their subsequent applications .
  • Green Chemistry : Fmoc-Ser(tBu)-ODhbt is used in the greening of Fmoc/tBu solid-phase peptide synthesis . This involves the use of greener solvents in solid-phase peptide synthesis (SPPS), which can reduce the impact on the environment and human health .

  • Antibiotic Synthesis : Fmoc-Ser(tBu)-ODhbt is used in the total synthesis of antibiotics, such as daptomycin . Daptomycin is a lipopeptide antibiotic used in the treatment of systemic and life-threatening infections caused by Gram-positive bacteria .

  • Peptide Sequences : Fmoc-Ser(tBu)-ODhbt is the standard reagent for coupling serine into peptide sequences . This is crucial in the synthesis of various peptides for biological research .

  • Pseudoproline Dipeptide Synthesis : Fmoc-Ser(tBu)-ODhbt is used in the synthesis of pseudoproline dipeptides . These dipeptides are effective tools for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptides containing the Ser-Ser dipeptide motif .

  • Protein Engineering : Fmoc-Ser(tBu)-ODhbt can be used in protein engineering for the synthesis of modified proteins . This can include the incorporation of non-natural amino acids or the introduction of post-translational modifications .

  • Drug Discovery : Fmoc-Ser(tBu)-ODhbt is used in drug discovery, where peptide-based drugs are synthesized for therapeutic applications . This includes the synthesis of peptide-based vaccines, cancer therapeutics, and antimicrobial peptides .

Safety And Hazards

“Fmoc-Ser(tBu)-OH” should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment .

Future Directions

Peptides are gaining considerable attention as potential drugs. The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZXTUHFIKZNNH-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ser(tBu)-ODhbt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Gobbo, L Biondi, F Filira, B Scolaro… - … Journal of Peptide …, 1992 - Wiley Online Library
Syntheses are described of some mono‐ and di‐glycosylated analogues of vespulakinin 1. The solid phase procedure, based on the Fmoc chemistry, was used to prepare (Gal α)Thr 3 ‐…
Number of citations: 18 onlinelibrary.wiley.com
L von Olleschik-Elbheim, A Bayâ… - … Toxins: Methods and …, 2000 - Springer
Bordetella pertussis, the causative agent of whooping cough, secretes a plethora of virulence factors contributing to the onset and characteristic of the disease. The exotoxin pertussis …
Number of citations: 1 link.springer.com
CJ McGee - 2010 - search.proquest.com
The ability to image biochemical and phenotypical changes at the molecular level is imperative for the investigation and understanding of the molecular mechanisms that govern health …
Number of citations: 0 search.proquest.com
M Lalic-Mülthaler - 2003 - opus.bibliothek.uni-wuerzburg.de
Listeria monocytogenes, ein Gram-positives, fakultativ intrazelluläres Bakterium, kann bei immunsupprimierten Menschen schwere Infektionen des Zentralnervensystems auslösen. In …
Number of citations: 3 opus.bibliothek.uni-wuerzburg.de

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